N-[(4-Methoxyphenyl)methyl](1,3-thiazol-2-yl)methanimine N-oxide
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Overview
Description
N-(4-Methoxyphenyl)methylmethanimine N-oxide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)methylmethanimine N-oxide typically involves the reaction of (4-methoxyphenyl)methanamine with 1,3-thiazole-2-carbaldehyde under oxidative conditions. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to introduce the N-oxide functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar oxidative conditions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)methylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under strong oxidative conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Further oxidized derivatives
Reduction: Corresponding amine
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)methylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)methylmethanimine N-oxide involves its interaction with specific molecular targets and pathways. The thiazole ring and N-oxide functionality can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)methylmethanimine
- N-(4-Methoxyphenyl)methylmethanamine
- N-(4-Methoxyphenyl)methylacetamide
Uniqueness
N-(4-Methoxyphenyl)methylmethanimine N-oxide is unique due to the presence of the N-oxide functionality, which imparts distinct chemical and biological properties. This functionality can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
188806-18-0 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(1,3-thiazol-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11-4-2-10(3-5-11)8-14(15)9-12-13-6-7-17-12/h2-7,9H,8H2,1H3 |
InChI Key |
YYXNEWKFMNKWMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+](=CC2=NC=CS2)[O-] |
Origin of Product |
United States |
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